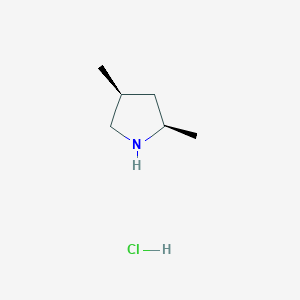

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride: is a chiral compound with the molecular formula C6H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two methyl groups at the 2 and 4 positions, and it exists as a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method is the cyclization of suitable precursors under controlled conditions to ensure the correct stereochemistry. For example, the use of zinc and magnesium enolates in a 5-exo-tet ring closure reaction can yield the desired product with high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar diastereoselective methods. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

(2R,4R)-2,4-Dimethylpyrrolidine hydrochloride: Another stereoisomer with different spatial arrangement of the methyl groups.

(2S,4S)-2,4-Dimethylpyrrolidine hydrochloride: A stereoisomer with both methyl groups in the opposite configuration.

(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride: Another stereoisomer with a different configuration.

Uniqueness: rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This makes it valuable in applications where chiral specificity is crucial .

Biological Activity

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride is a chiral nitrogen heterocyclic compound with significant biological activity, making it a candidate for various pharmaceutical applications. This article explores its biological properties, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C6H14ClN

- Molecular Weight : 135.64 g/mol

- CAS Number : 866412-04-6

- Stereochemistry : The compound features specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring, which is crucial for its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrogen atom in the pyrrolidine ring allows it to participate in nucleophilic substitutions and other reactions typical of amines. This reactivity underlies its potential therapeutic effects.

Interaction Studies

Research indicates that this compound may interact with:

- Receptors : Binding affinity studies have shown potential interactions with neurotransmitter receptors, which could influence neurological pathways.

- Enzymatic Targets : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic processes.

Biological Activity

The compound has been studied for various biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral effects, particularly against RNA viruses. Its mechanism might involve interference with viral replication processes .

- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

- Antimicrobial Activity : Some studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Study :

-

Neuroprotective Study :

- Research published in Neuroscience Letters explored the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress. The study found that this compound reduced neuronal cell death under stress conditions.

- Antimicrobial Study :

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S,4S)-2,4-Dimethylpyrrolidine | Similar chiral centers | Different stereochemistry affecting activity |

| 2-Methylpyrrolidine | Lacks second methyl group | Less sterically hindered |

| 3-Methylpyrrolidine | Methyl group at position 3 | Different reactivity profile |

Properties

Molecular Formula |

C6H14ClN |

|---|---|

Molecular Weight |

135.63 g/mol |

IUPAC Name |

(2R,4S)-2,4-dimethylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |

InChI Key |

RDKBTPFACIKRQD-RIHPBJNCSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](NC1)C.Cl |

Canonical SMILES |

CC1CC(NC1)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.